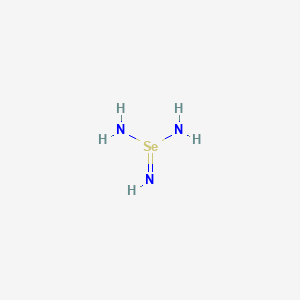
Imidoselenous diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidoselenous diamide is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of selenium and nitrogen atoms within its molecular structure, which contributes to its distinctive reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidoselenous diamide typically involves the reaction of selenium-containing precursors with amines. One common method involves the use of selenourea and primary amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium. The reaction mixture is heated to a specific temperature, often around 150°C, to facilitate the formation of the desired diamide compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more economically viable .
Chemical Reactions Analysis
Types of Reactions
Imidoselenous diamide undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol-containing products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxide, selenone, selenol derivatives, and various substituted this compound compounds. These products can exhibit different chemical and physical properties, making them useful for diverse applications .
Scientific Research Applications
Imidoselenous diamide has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing heterocycles.
Biology: The compound’s unique reactivity makes it a valuable tool for studying selenium’s role in biological systems.
Medicine: Research is ongoing into its potential use as an antioxidant and in the development of selenium-based pharmaceuticals.
Mechanism of Action
The mechanism by which imidoselenous diamide exerts its effects involves the interaction of its selenium and nitrogen atoms with various molecular targets. In biological systems, the compound can interact with thiol groups in proteins, leading to the formation of selenenyl sulfide bonds. This interaction can modulate the activity of enzymes and other proteins, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazoline: A heterocyclic compound with two nitrogen atoms in a five-membered ring, used in various industrial applications.
Diamidoamine: Contains two amide groups and is used in the synthesis of polymers and other materials.
Selenourea: A selenium-containing compound used as a precursor in the synthesis of selenium-based compounds.
Uniqueness
Imidoselenous diamide is unique due to the presence of both selenium and nitrogen atoms, which impart distinctive chemical properties.
Properties
CAS No. |
144304-57-4 |
|---|---|
Molecular Formula |
H5N3Se |
Molecular Weight |
126.03 g/mol |
InChI |
InChI=1S/H5N3Se/c1-4(2)3/h(H5,1,2,3) |
InChI Key |
QTGFIYWLIBLMMO-UHFFFAOYSA-N |
Canonical SMILES |
N[Se](=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
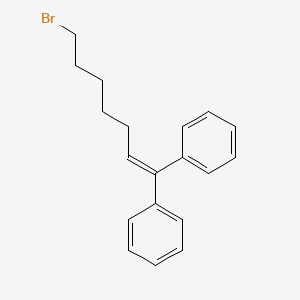
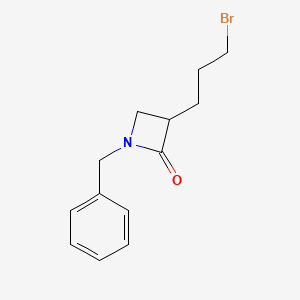
![2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine](/img/structure/B12551396.png)
![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)

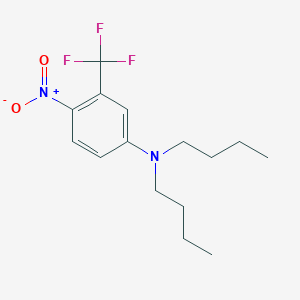
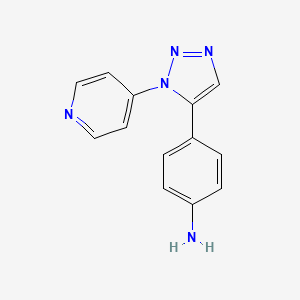
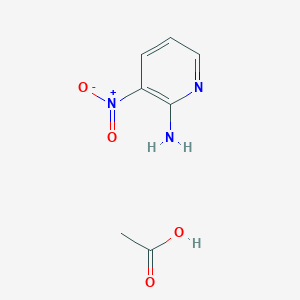
![[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane](/img/structure/B12551440.png)
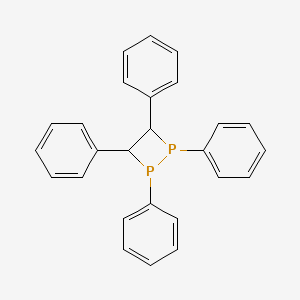
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
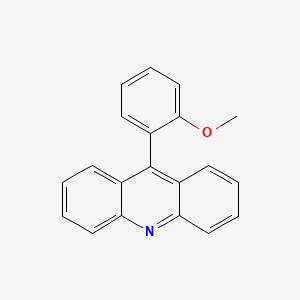
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
